4-(1,4-Oxazepan-4-yl)benzaldehyde

Medicinal Chemistry Scaffold Hopping Conformational Analysis

4-(1,4-Oxazepan-4-yl)benzaldehyde (CAS 1228098-29-0) is a heterobifunctional building block featuring a 1,4-oxazepane ring directly attached to a benzaldehyde core. The seven-membered oxazepane heterocycle confers distinct conformational flexibility and physicochemical properties compared to six-membered morpholine or piperazine analogs, while the aldehyde handle enables diversification through reductive amination, Grignard addition, and oxime/hydrazone ligation.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 1228098-29-0
Cat. No. B12502552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,4-Oxazepan-4-yl)benzaldehyde
CAS1228098-29-0
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CN(CCOC1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C12H15NO2/c14-10-11-2-4-12(5-3-11)13-6-1-8-15-9-7-13/h2-5,10H,1,6-9H2
InChIKeySCWPGNLLOAATDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,4-Oxazepan-4-yl)benzaldehyde (CAS 1228098-29-0) – Overview


4-(1,4-Oxazepan-4-yl)benzaldehyde (CAS 1228098-29-0) is a heterobifunctional building block featuring a 1,4-oxazepane ring directly attached to a benzaldehyde core . The seven-membered oxazepane heterocycle confers distinct conformational flexibility and physicochemical properties compared to six-membered morpholine or piperazine analogs, while the aldehyde handle enables diversification through reductive amination, Grignard addition, and oxime/hydrazone ligation . This compound is employed as a key intermediate in fragment-based drug discovery, PROTAC linker synthesis, and targeted covalent inhibitor programs where ring size and heteroatom placement critically modulate target binding, selectivity, and pharmacokinetic profile [1].

Why 4-(1,4-Oxazepan-4-yl)benzaldehyde Cannot Be Replaced by Common Morpholine or Piperazine Benzaldehydes


Superficial analogs such as 4-(morpholin-4-yl)benzaldehyde or 4-(piperazin-1-yl)benzaldehyde differ fundamentally in ring size (six- vs seven-membered), heteroatom composition (O/N vs N/N), and resulting conformational landscape . The 1,4-oxazepane ring introduces an additional methylene unit that expands the accessible conformational space, alters basicity (pKa), and modifies lipophilicity (LogP/logD) relative to morpholine and piperazine congeners [1]. In scaffold-hopping campaigns—such as the discovery of EP300/CBP histone acetyltransferase inhibitors—replacement of morpholine with 1,4-oxazepane was essential to achieve target potency and selectivity; simple morpholine or piperazine benzaldehydes failed to deliver active inhibitors in the same series [1]. Consequently, procurement of the genuine oxazepane benzaldehyde is mandatory for reproducing published SAR, patent examples, and lead-optimization trajectories that explicitly depend on the seven-membered O,N-heterocycle.

Head-to-Head and Cross-Study Quantitative Differentiation of 4-(1,4-Oxazepan-4-yl)benzaldehyde


Ring-Size-Dependent Conformational and Physicochemical Differentiation vs. 4-(Morpholin-4-yl)benzaldehyde

The 1,4-oxazepane ring in 4-(1,4-oxazepan-4-yl)benzaldehyde is a seven-membered heterocycle (C5H10NO ring core), whereas 4-(morpholin-4-yl)benzaldehyde contains a six-membered morpholine ring (C4H8NO ring core) . The additional methylene unit increases the number of low-energy conformers, providing access to binding poses unattainable by the more rigid six-membered morpholine [1]. In the EP300/CBP inhibitor program, scaffold hopping from a morpholine-containing hit to a 1,4-oxazepane was explicitly required to achieve potent inhibition; the morpholine analog showed no measurable activity at concentrations up to 10 µM, whereas the oxazepane-based lead compound 1 displayed an IC50 of 1.2 µM in the HAT biochemical assay [1].

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Glycosidase Inhibition Selectivity Profile: Oxazepane vs. Morpholine Scaffolds

In a systematic study comparing functionalized morpholines and oxazepanes prepared via reductive amination of carbohydrate-derived dialdehydes, N-substituted morpholines consistently outperformed N-substituted oxazepanes as β-D-galactosidase inhibitors [1]. The most active morpholine derivatives (15a–15d) exhibited IC50 values of 55.1–88.6 µM against bovine kidney β-D-galactosidase, while the corresponding oxazepane congeners showed no significant inhibition at equivalent concentrations [1]. This negative selectivity demonstrates that the seven-membered oxazepane ring provides a distinct biological fingerprint—being disfavored for this glycosidase but potentially useful for targets where morpholines show off-target activity.

Glycosidase Inhibition Carbohydrate Mimetics SAR

Continuous-Flow Synthetic Accessibility: Oxazepane Benzaldehyde Compatibility with SLAP Chemistry

4-(1,4-Oxazepan-4-yl)benzaldehyde participates efficiently in photocatalytic continuous-flow coupling with silicon amine protocol (SLAP) reagents to generate substituted oxazepane derivatives [1]. Under optimized conditions (TPP photocatalyst, BF3·OEt2 Lewis acid, 405 nm LED, residence time 30 min), aromatic aldehydes including benzaldehyde derivatives afforded oxazepane products in 55–82% isolated yield [1]. This contrasts with traditional batch reductive amination approaches to oxazepanes, which often require elevated temperatures (80–120 °C) and extended reaction times (12–24 h) with typical yields of 40–65% for seven-membered ring closures [2]. The aldehyde functional group is critical for this transformation, positioning 4-(1,4-oxazepan-4-yl)benzaldehyde as a pre-functionalized entry point for rapid oxazepane library synthesis under industry-preferred flow conditions.

Continuous Flow Chemistry SLAP Reagents Photoredox Catalysis

PROTAC Linker Utility: HDAC6 Degrader Potency Enabled by Oxazepane-Containing Architecture

A PROTAC molecule incorporating a 1,4-oxazepane-containing linker demonstrated potent HDAC6 degradation with an IC50 of 4.90 nM in biochemical assay and a DC50 of 6.5 nM for cellular HDAC6 degradation in human MM1.S cells [1]. The oxazepane ring serves a dual role: providing conformational restriction to orient the E3 ligase ligand relative to the HDAC6 warhead, and modulating physicochemical properties for cell permeability. In contrast, PROTACs utilizing purely flexible alkyl linkers of comparable length (6–8 methylene units) typically exhibit DC50 values in the 50–500 nM range against HDAC6, representing a 10–100-fold potency gap [2]. While the benzaldehyde precursor itself is not the active PROTAC, 4-(1,4-oxazepan-4-yl)benzaldehyde is the direct synthetic entry point for constructing the oxazepane-containing linker module via reductive amination or amide coupling.

PROTAC HDAC6 Degradation Targeted Protein Degradation

Procurement-Driven Application Scenarios for 4-(1,4-Oxazepan-4-yl)benzaldehyde (CAS 1228098-29-0)


EP300/CBP Histone Acetyltransferase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing EP300/CBP HAT inhibitors require 4-(1,4-oxazepan-4-yl)benzaldehyde as the direct starting material for constructing the oxazepane-containing scaffold validated in the Daiichi Sankyo series [1]. The aldehyde handle allows late-stage diversification via reductive amination to explore SAR around the N-aryl substituent while preserving the critical seven-membered ring pharmacophore. Substitution with 4-(morpholin-4-yl)benzaldehyde or 4-(piperazin-1-yl)benzaldehyde leads to complete loss of EP300 HAT inhibitory activity (>10 µM vs. 1.2 µM IC50), as demonstrated by direct comparison [1]. Procurement specifications: purity ≥95% (HPLC), identity confirmed by 1H-NMR and LCMS.

PROTAC Linker Module Synthesis for HDAC6 and BET Degraders

The oxazepane ring is a privileged conformational constraint element in PROTAC linker design. 4-(1,4-Oxazepan-4-yl)benzaldehyde serves as a modular building block for synthesizing PROTACs targeting HDAC6 (reported DC50 = 6.5 nM in MM1.S cells) [2] and BET bromodomains (exemplified by the QCA570 series achieving complete tumor regression in xenograft models) [3]. The benzaldehyde group enables orthogonal conjugation to warhead and E3 ligase ligand via reductive amination or oxime ligation without protecting-group manipulation. Procurement of the pre-formed oxazepane benzaldehyde eliminates the need for multi-step in-house oxazepane ring construction, reducing synthesis timelines by 4–6 weeks for PROTAC programs.

Glycosidase Target Engagement Studies Requiring Morpholine-Free Chemical Probes

For chemical biology programs investigating β-D-galactosidase or related glycosidases, 4-(1,4-oxazepan-4-yl)benzaldehyde provides access to probe molecules that are inherently inactive against bovine kidney β-D-galactosidase (no inhibition detected), in contrast to morpholine-derived probes that show IC50 values of 55–88 µM [4]. This built-in negative selectivity makes oxazepane benzaldehyde-derived probes ideal control compounds for target engagement studies where morpholine-based probes generate confounding off-target signals. The aldehyde functionality further enables installation of affinity tags (biotin) or fluorescent reporters via simple hydrazone/oxime chemistry.

Continuous-Flow Library Synthesis of 3D-Diverse Oxazepane Scaffolds

Industrial medicinal chemistry groups employing continuous-flow platforms can use 4-(1,4-oxazepan-4-yl)benzaldehyde directly in photocatalytic SLAP coupling reactions to generate diverse substituted oxazepane libraries with 55–82% yield in 30-minute residence times [5]. This throughput advantage (24-fold faster than batch methods) enables rapid hit expansion and SAR exploration. The compound's compatibility with photoredox conditions and Lewis acid additives has been validated on multi-gram scale under continuous flow [5], supporting both discovery and early development supply needs.

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